molecular formula C9H4Cl6N2O3 B14432321 Pentachlorophenyl (2-chloroethyl)nitrosocarbamate CAS No. 80354-53-6

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate

Cat. No.: B14432321
CAS No.: 80354-53-6
M. Wt: 400.8 g/mol
InChI Key: LMCBVLARRDSUHY-UHFFFAOYSA-N
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Description

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate is a chemical compound known for its unique structure and properties It contains a pentachlorophenyl group, a 2-chloroethyl group, and a nitrosocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of pentachlorophenol with 2-chloroethyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentachlorophenyl (2-chloroethyl)carbamate, while reduction can produce pentachlorophenyl (2-chloroethyl)amine .

Scientific Research Applications

Pentachlorophenyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentachlorophenyl (2-chloroethyl)nitrosocarbamate involves the alkylation of DNA, leading to DNA damage and cell death. The nitroso group can form reactive intermediates that interact with DNA, causing crosslinking and strand breaks. This mechanism is similar to other nitrosourea compounds, which are known for their anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Pentachlorophenyl (2-chloroethyl)carbamate
  • Pentachlorophenyl (2-chloroethyl)amine
  • Pentachlorophenyl (2-chloroethyl)urea

Uniqueness

Its nitroso group, in particular, differentiates it from other similar compounds and contributes to its biological activity .

Properties

CAS No.

80354-53-6

Molecular Formula

C9H4Cl6N2O3

Molecular Weight

400.8 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) N-(2-chloroethyl)-N-nitrosocarbamate

InChI

InChI=1S/C9H4Cl6N2O3/c10-1-2-17(16-19)9(18)20-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H2

InChI Key

LMCBVLARRDSUHY-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O

Origin of Product

United States

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